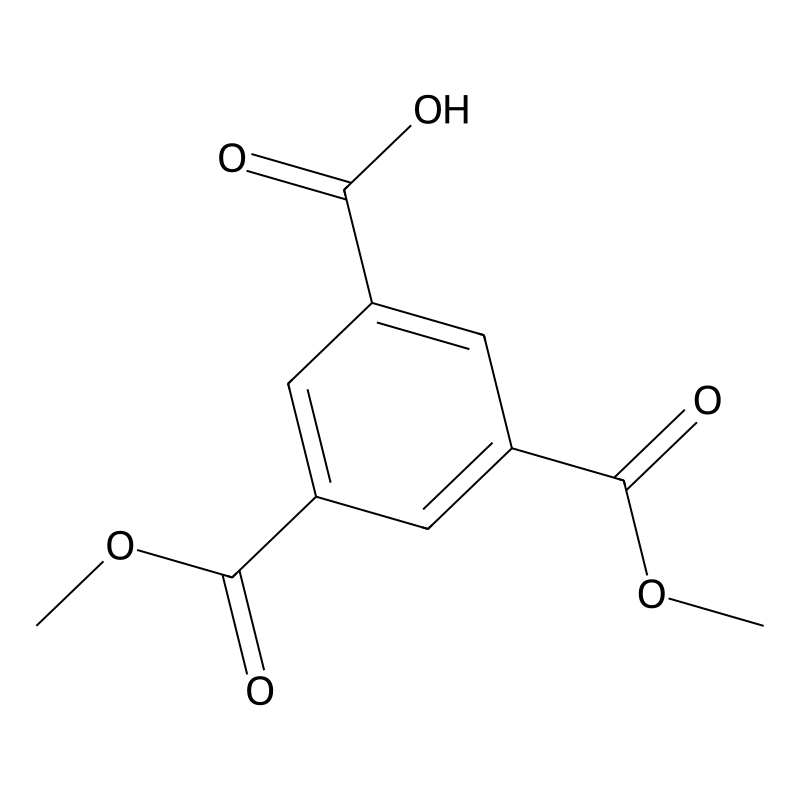

3,5-Bis(methoxycarbonyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-Bis(methoxycarbonyl)benzoic acid, also known as dimethyl 3,5-dimethoxyisophthalate, is an organic compound synthesized through various methods. One common approach involves the esterification of 3,5-dimethoxyisophthalic acid with methanol using sulfuric acid as a catalyst []. The resulting product can be purified through recrystallization or other techniques.

Potential Applications:

Research suggests that 3,5-Bis(methoxycarbonyl)benzoic acid may hold potential in various scientific research fields, including:

- Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules due to its functional groups (carboxylic acid and ester groups) []. These groups can participate in various chemical reactions, allowing for the creation of diverse structures.

- Material science: Research has explored the use of 3,5-Bis(methoxycarbonyl)benzoic acid in the development of new materials with specific properties. For instance, studies have investigated its potential application in the fabrication of liquid crystals [].

- Medicinal chemistry: While the specific therapeutic applications of 3,5-Bis(methoxycarbonyl)benzoic acid itself are not extensively documented, its derivatives have been explored in medicinal chemistry research. For example, some studies have investigated compounds derived from this molecule for their potential anti-cancer properties [].

3,5-Bis(methoxycarbonyl)benzoic acid is an aromatic compound characterized by the presence of two methoxycarbonyl groups attached to a benzoic acid framework. Its molecular formula is C₁₁H₁₀O₆, and it has a molecular weight of approximately 238.195 g/mol. The compound features a benzene ring with two substituents at the 3 and 5 positions, specifically methoxycarbonyl groups, which are known to enhance its solubility and reactivity in various chemical environments. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and functional groups .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler aromatic compounds.

- Nucleophilic Substitution: The methoxycarbonyl groups can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The compound can be reduced to yield alcohols or other derivatives depending on the reducing agent used.

These reactions highlight the versatility of 3,5-bis(methoxycarbonyl)benzoic acid in synthetic organic chemistry .

Research indicates that 3,5-bis(methoxycarbonyl)benzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, some derivatives of this compound have shown promise in inhibiting certain enzymes relevant to cancer progression. The methoxycarbonyl groups may contribute to its bioactivity by enhancing lipophilicity and facilitating cellular uptake .

The synthesis of 3,5-bis(methoxycarbonyl)benzoic acid typically involves multi-step organic reactions:

- Starting Material Preparation: The synthesis often begins with benzoic acid as a starting material.

- Methoxycarbonylation: This involves the introduction of methoxycarbonyl groups through reactions such as carbonylation with methanol or methyl esters under specific catalytic conditions.

- Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further studies or applications.

These methods highlight the compound's synthetic accessibility and potential for modification into various derivatives .

3,5-Bis(methoxycarbonyl)benzoic acid finds applications across several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Industry: Due to its biological activity, it is explored for use in drug development targeting inflammatory diseases and cancer.

- Material Science: The compound may be utilized in developing new materials with specific functional properties due to its unique chemical structure .

Interaction studies involving 3,5-bis(methoxycarbonyl)benzoic acid focus on its binding affinity with various biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific proteins involved in metabolic pathways, potentially influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems .

Several compounds share structural similarities with 3,5-bis(methoxycarbonyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Methoxycarbonyl)-4-methylbenzoic acid | C₁₁H₁₂O₄ | Contains a methyl group at position 4 |

| 4-(Ethoxycarbonyl)benzoic acid | C₁₁H₁₂O₄ | Ethoxy group instead of methoxy |

| 3-Methoxybenzoic acid | C₈H₈O₃ | Lacks additional methoxycarbonyl group |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Similar structure but different substitution |

Uniqueness

3,5-Bis(methoxycarbonyl)benzoic acid stands out due to its dual methoxycarbonyl substituents that enhance both solubility and reactivity compared to other similar compounds. This unique substitution pattern allows it to participate in diverse